N-Methyl-4-nitrobenzenesulfonamide

Description

Molecular Architecture and Crystallographic Analysis

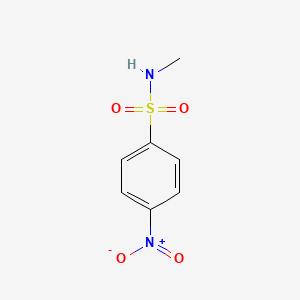

The molecular architecture of this compound reveals a complex three-dimensional structure where the nitro group occupies the para position relative to the sulfonamide substituent on the benzene ring. The compound's structural framework is defined by the International Union of Pure and Applied Chemistry identifier IHIJFQRUYCEKCZ-UHFFFAOYSA-N and can be represented through the Simplified Molecular Input Line Entry System notation as N(C)S(=O)(=O)c1ccc(N(=O)=O)cc1. This molecular arrangement creates a distinctive spatial configuration where the methylated nitrogen atom of the sulfonamide group introduces steric considerations that significantly influence the overall molecular conformation.

The crystallographic parameters of related nitrobenzenesulfonamide compounds provide valuable insights into the expected structural characteristics of this compound. Analysis of the parent compound 4-nitrobenzenesulfonamide reveals a molecular formula of C6H6N2O4S with a molecular weight of 202.18 grams per mole and a melting point range of 178-180 degrees Celsius. The compound crystallizes in a monoclinic crystal system, as evidenced by structural studies of analogous compounds such as N-(2-methylphenyl)-4-nitrobenzenesulfonamide, which exhibits monoclinic symmetry with specific lattice parameters including a = 14.106 angstroms, b = 7.0082 angstroms, c = 14.854 angstroms, and β = 110.84 degrees.

Structural analysis through advanced spectroscopic techniques demonstrates that this compound maintains the characteristic sulfonamide functional group geometry while accommodating the additional methyl substituent. The molecular weight increase from 202.19 grams per mole in the parent compound to 216.21 grams per mole in the methylated derivative reflects the incorporation of the CH2 unit, which fundamentally alters the hydrogen bonding capabilities and molecular packing arrangements. The compound's structural integrity is maintained through the preservation of the aromatic ring system and the retention of the nitro group's electron-withdrawing characteristics, which continue to influence the electronic distribution throughout the molecular framework.

| Structural Parameter | This compound | 4-Nitrobenzenesulfonamide |

|---|---|---|

| Molecular Formula | C7H8N2O4S | C6H6N2O4S |

| Molecular Weight (g/mol) | 216.21 | 202.18 |

| Exact Mass (g/mol) | 216.020478 | 202.020478 |

| InChI Key | IHIJFQRUYCEKCZ-UHFFFAOYSA-N | QWKKYJLAUWFPDB-UHFFFAOYSA-N |

Comparative Analysis with 4-Nitrobenzenesulfonamide Derivatives

The comparative structural analysis of this compound with various 4-nitrobenzenesulfonamide derivatives reveals significant variations in molecular geometry, crystal packing, and conformational preferences. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, with molecular formula C12H9ClN2O4S and molecular weight 312.73 grams per mole, demonstrates how aromatic substitution patterns influence the overall molecular architecture. The dihedral angle between the benzene rings in this chlorinated derivative measures 31.4 degrees, providing a benchmark for understanding the geometric constraints imposed by different substituent patterns.

The introduction of adamantyl groups, as observed in N-(1-adamantyl)-4-nitrobenzenesulfonamide (C16H20N2O4S, molecular weight 336.4 grams per mole), creates substantial steric bulk that fundamentally alters the molecular conformation and crystal packing arrangements. This compound crystallizes in the monoclinic space group P 1 21/c 1 with lattice parameters a = 11.0672 angstroms, b = 6.4621 angstroms, c = 21.5494 angstroms, α = 90 degrees, β = 103.132 degrees, and γ = 90 degrees, demonstrating how bulky substituents influence crystallographic parameters. The substantial molecular weight increase to 336.4 grams per mole reflects the significant structural modifications introduced by the adamantyl moiety.

Dimethyl substitution patterns, as exemplified by N,N-dimethyl-4-nitrobenzenesulfonamide (C8H10N2O4S, molecular weight 229.23 grams per mole), provide direct comparison points for understanding the effects of multiple methyl groups on the sulfonamide nitrogen. This compound demonstrates enhanced steric hindrance around the nitrogen center, which influences both the molecular conformation and the chemical reactivity profile. The systematic increase in molecular weight from the parent compound (202.18 grams per mole) through the monomethyl derivative (216.21 grams per mole) to the dimethyl compound (229.23 grams per mole) illustrates the progressive structural modifications achieved through controlled methylation.

Aromatic substitution effects are further illustrated through compounds such as N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, which crystallizes in an orthorhombic system with two independent molecules in the asymmetric unit. The dihedral angles between the benzene rings in this compound measure 56.22 and 58.16 degrees, respectively, demonstrating how aromatic methyl substituents influence the overall molecular geometry. The compound exhibits a molecular formula of C14H14N2O4S with a molecular weight of 306.33 grams per mole, positioned between the simple methyl derivatives and the more complex adamantyl compounds in terms of structural complexity.

| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C7H8N2O4S | 216.21 | Single methyl on sulfonamide nitrogen |

| N,N-dimethyl-4-nitrobenzenesulfonamide | C8H10N2O4S | 229.23 | Double methyl substitution |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | C12H9ClN2O4S | 312.73 | Aromatic chlorine substitution |

| N-(1-adamantyl)-4-nitrobenzenesulfonamide | C16H20N2O4S | 336.4 | Bulky adamantyl group |

| N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide | C14H14N2O4S | 306.33 | Aromatic dimethyl substitution |

Properties

IUPAC Name |

N-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIJFQRUYCEKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283359 | |

| Record name | N-Methyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6319-45-5 | |

| Record name | 6319-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation Route

This method involves reacting 4-nitrobenzenesulfonyl chloride with methylamine to form the target compound directly.

$$

\text{4-nitrobenzenesulfonyl chloride} + \text{methylamine} \rightarrow \text{N-Methyl-4-nitrobenzenesulfonamide} + \text{HCl}

$$

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran

- Temperature: 0–5°C to minimize side reactions

- Base: Triethylamine or pyridine to neutralize HCl formed

- Reaction time: 1–4 hours under stirring

- Stoichiometry is usually maintained at a slight excess of methylamine (1.1–1.2 equivalents) to drive the reaction to completion.

- Post-reaction purification involves aqueous workup and recrystallization from ethanol/water mixtures to achieve >95% purity.

Methylation of 4-Nitrobenzenesulfonamide

Alternatively, the compound can be prepared by methylating 4-nitrobenzenesulfonamide using methylating agents.

$$

\text{4-nitrobenzenesulfonamide} + \text{methyl iodide} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}

$$

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetone

- Temperature: Room temperature to 60°C

- Reaction time: Several hours to overnight

- This method requires careful control to prevent over-alkylation.

- Purification involves extraction and recrystallization.

Stability and Reactivity in Peptide Synthesis

A key application of this compound is as a protecting group in peptide synthesis. Research shows it is stable under Fmoc chemistry conditions and can be activated via methylation for coupling reactions without racemization of chiral centers.

Yield and Purity Optimization

- Using freshly distilled methylamine and dry solvents improves reaction efficiency.

- Maintaining low temperatures during sulfonylation reduces side reactions.

- Employing bases like triethylamine scavenges HCl effectively, increasing yield.

- Recrystallization from ethanol/water mixtures enhances purity above 95%.

Industrial Considerations

Industrial-scale synthesis often employs continuous flow reactors to control reaction parameters precisely, improving reproducibility and safety. Automated systems allow fine-tuning of temperature, reagent addition, and mixing to maximize yield and purity.

While some patents describe related compounds such as N-methyl-4-(methylamino)-3-nitrobenzamide, involving multi-step reactions starting from chloro-nitrobenzoic acids and methylamine, these are distinct from the sulfonamide preparation but illustrate the versatility of methylamine and nitroaromatic chemistry.

The preparation of this compound is well-established via sulfonylation of methylamine with 4-nitrobenzenesulfonyl chloride or by methylation of 4-nitrobenzenesulfonamide. Optimization of reaction conditions, including temperature control, stoichiometry, and base use, is critical to achieving high yields and purity. The compound’s stability and reactivity make it valuable in peptide synthesis and pharmaceutical applications. Industrial methods increasingly favor continuous flow techniques for scalability and control.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

Reduction: N-Methyl-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Biological Applications

N-Methyl-4-nitrobenzenesulfonamide exhibits various biological activities that make it a candidate for medicinal applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with bacterial targets, potentially leading to antibacterial effects. Its nitro group can be reduced to form reactive intermediates that may influence cellular components, affecting pathways related to cell signaling and metabolism .

- Proteasome Inhibition : Research indicates that compounds similar to this compound may act as proteasome inhibitors, which are crucial in cancer therapy. Proteasome inhibitors can induce apoptosis in malignant cells, representing a new class of antineoplastic agents .

Synthetic Applications

This compound is also utilized in organic synthesis:

- Smiles Rearrangement : The compound has been employed in Smiles-type rearrangements, which are significant for synthesizing complex organic molecules. These reactions allow for the transformation of sulfonamides into various structures, showcasing the versatility of this compound as a building block in organic synthesis .

Case Studies and Research Findings

-

Antibacterial Efficacy :

- In vivo studies using animal models have demonstrated that this compound can reduce infection rates and enhance survival in subjects infected with resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Treated groups showed a significant decrease in bacterial load and improved survival rates compared to controls.

- Structure-Activity Relationship Studies :

Mechanism of Action

The mechanism of action of N-Methyl-4-nitrobenzenesulfonamide primarily involves its ability to interact with biological molecules through its sulfonamide and nitro groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Features

Key Insights :

- The nitro group in this compound reduces nucleophilicity compared to methyl- or methoxy-substituted analogs, impacting reaction outcomes .

- Steric hindrance in N-benzyl derivatives (e.g., N-Benzyl-N-ethyl-4-methylbenzenesulfonamide) limits accessibility in catalysis .

Physical Properties

Key Insights :

- The crystalline nature of this compound contrasts with liquid analogs, reflecting stronger intermolecular forces (e.g., dipole interactions from -NO₂) .

- Methoxy-substituted sulfonamides exhibit higher solubility in organic solvents due to reduced polarity .

Chemical Reactivity

Biological Activity

N-Methyl-4-nitrobenzenesulfonamide (NMBS) is an organic compound with a sulfonamide functional group attached to a nitro-substituted aromatic ring. Its structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : CHNOS

- Molecular Weight : 216.21 g/mol

- Functional Groups : Nitro group (-NO), sulfonamide group (-SONH), and a methyl group attached to nitrogen.

The compound is synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with methylamine, typically using bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

The biological activity of NMBS is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may engage with proteins or enzymes, potentially altering their activity and influencing cellular signaling pathways. Additionally, the sulfonamide moiety enhances solubility and reactivity, making NMBS suitable for various biochemical applications.

Biological Activities

NMBS has been investigated for several biological activities, including:

- Antibacterial Properties : Studies suggest that NMBS exhibits antibacterial effects, likely due to its ability to interfere with bacterial enzyme functions.

- Antifungal Activity : Preliminary research indicates potential antifungal properties, although specific mechanisms remain under investigation.

- Inhibition of Protein Disulfide Isomerase (PDI) : NMBS has shown efficacy in inhibiting PDI, which plays a crucial role in protein folding and cellular stress responses .

Case Studies and Research Findings

- Inhibition of Glioblastoma Cell Growth :

- Electrochemical Studies :

-

RNA Cleavage Mechanisms :

- Research has explored the use of NMBS derivatives in the design of small molecules that can cleave toxic RNA structures associated with diseases like myotonic dystrophy. These studies highlight the potential therapeutic applications of NMBS in targeting RNA-binding proteins and modulating splicing events .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for N-Methyl-4-nitrobenzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-nitrobenzenesulfonyl chloride with methylamine. A reported procedure (yield: 84%) involves reacting equimolar amounts of 4-nitrobenzenesulfonyl chloride and methylamine in anhydrous dichloromethane under nitrogen, followed by stirring at 0°C for 2 hours. Purification is achieved via recrystallization from ethanol/water . Key optimization steps include:

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the methyl group adjacent to the sulfonamide nitrogen appears as a doublet at δ 2.74 ppm ( Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M–H] at m/z 215.0132) .

- Melting Point Analysis : A sharp melting point (105–106°C) indicates high purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on analogous sulfonamide safety

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust .

- Emergency Measures : For accidental ingestion, administer activated charcoal and seek medical attention. Contaminated solvents should be disposed of via approved waste facilities .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps:

- Data Collection : High-resolution (<1.0 Å) data reduce errors in electron density maps .

- Validation Tools : Check for outliers using R values and the Coot software for model building.

- Twinned Data Handling : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Q. How can structure-activity relationships (SAR) be explored for sulfonamide derivatives of this compound?

- Methodological Answer :

- Derivatization : Introduce substituents at the nitro or methyl groups (e.g., halogenation, alkylation) to modulate electronic effects. Monitor reactivity via TLC (silica gel, ethyl acetate/hexane) .

- Biological Assays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays. For example, replace the nitro group with a trifluoromethyl moiety to enhance lipophilicity .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16). Discrepancies >0.5 ppm may indicate conformational flexibility .

- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers around the sulfonamide bond .

Q. How can this compound be functionalized for use in metal coordination studies?

- Methodological Answer :

- Ligand Design : Replace the nitro group with a pyridyl moiety to enhance metal-binding affinity. Synthesize via Pd-catalyzed cross-coupling .

- Complex Characterization : Use X-ray crystallography (SHELXTL) and UV-Vis spectroscopy to confirm coordination geometry and stability constants .

Q. What environmental considerations apply to the disposal of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.